Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

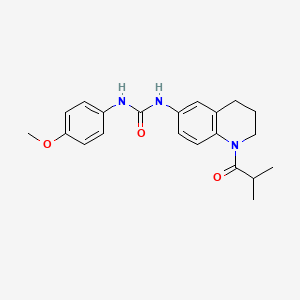

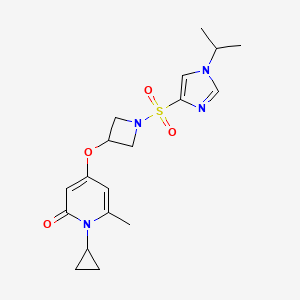

The compound “Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate” is a complex organic molecule. It contains an ethyl ester group, an acetoxy group, a phenyl group, and a benzofuran moiety .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving acetylation, esterification, and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The acetoxy group would introduce polarity, the phenyl and benzofuran moieties would contribute to aromaticity, and the ethyl ester group would add to the complexity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The acetoxy group could undergo nucleophilic substitution or elimination reactions . The ester group could undergo hydrolysis, reduction, or transesterification reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester and acetoxy group could make the compound polar and potentially increase its boiling point .Wissenschaftliche Forschungsanwendungen

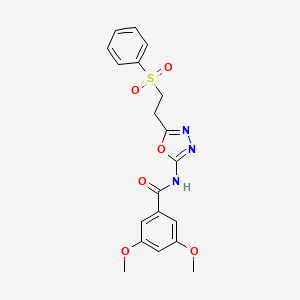

Photocatalysis and Organic Synthesis

Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate can serve as a valuable substrate in photocatalytic reactions. Researchers have explored its use in the synthesis of lactone compounds through photocatalytic oxidation strategies . These reactions can lead to the formation of diverse functional groups, making it a versatile building block for organic synthesis.

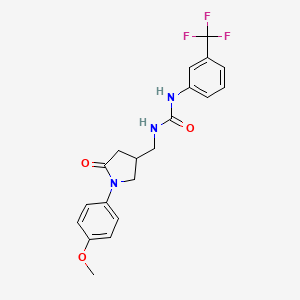

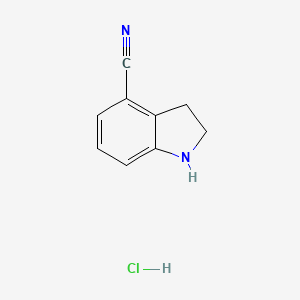

Antiviral Activity

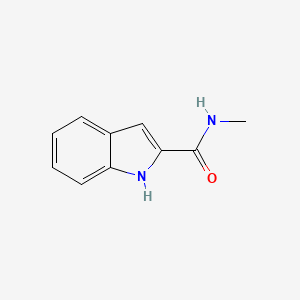

Indole derivatives, including those containing the benzofuran-3-carboxylate moiety, have shown promise as antiviral agents. For instance:

- Compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .

Biological and Clinical Applications

Indole derivatives, due to their diverse biological activities, have attracted significant interest. Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate, as part of this indole scaffold, may offer therapeutic possibilities in areas such as anti-inflammatory, anticancer, antioxidant, and antitubercular treatments .

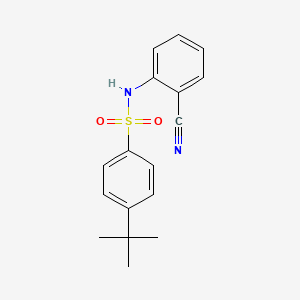

Esterification Reactions

Ethyl acetate, a common ester, finds applications in solvents, flavorings, and perfumes. The esterification of acetic acid with ethanol produces ethyl acetate, and this compound can be used in various industrial processes .

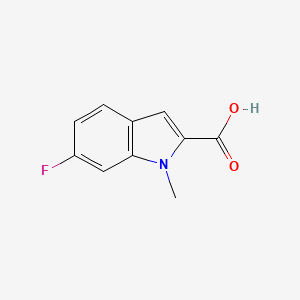

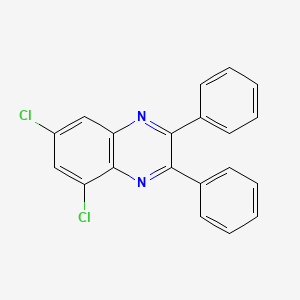

Heterocyclic Chemistry

The benzofuran-3-carboxylate moiety contributes to the heterocyclic nature of this compound. Heterocycles play a crucial role in drug discovery and development. Researchers continue to explore novel derivatives based on this scaffold for potential pharmacological applications .

Natural Product Synthesis

The indole nucleus, present in Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate, is a key component of natural products like tryptophan and indole-3-acetic acid. Understanding its reactivity and applications can aid in the synthesis of bioactive compounds .

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl 5-acetyloxy-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-22-19(21)17-15-11-14(23-12(2)20)9-10-16(15)24-18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTDUPZYZQRUTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(acetyloxy)-2-phenyl-1-benzofuran-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2731980.png)

![Rac-[(2r,4s)-2-methyloxan-4-yl]hydrazine hydrochloride](/img/structure/B2731984.png)

![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731985.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2731996.png)